N-cyclohexyl-6-iodoquinazolin-4-amine

Description

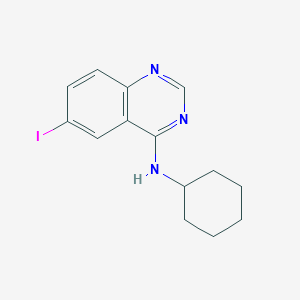

N-Cyclohexyl-6-iodoquinazolin-4-amine is a quinazoline derivative featuring a cyclohexylamino group at position 4 and an iodine atom at position 6 of the quinazoline core. Quinazolines are heterocyclic compounds with broad pharmacological relevance, particularly as kinase inhibitors and antitumor agents .

Properties

IUPAC Name |

N-cyclohexyl-6-iodoquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16IN3/c15-10-6-7-13-12(8-10)14(17-9-16-13)18-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBRDSQWPLOGEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=NC3=C2C=C(C=C3)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6-iodoquinazolin-4-amine typically involves the iodination of a quinazoline precursor followed by the introduction of the cyclohexylamine group. One common method includes:

Iodination: The quinazoline precursor is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the sixth position.

Cyclohexylamine Introduction: The iodinated quinazoline is then reacted with cyclohexylamine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-iodoquinazolin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and other atoms in the quinazoline ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would result in a reduced quinazoline derivative.

Scientific Research Applications

N-cyclohexyl-6-iodoquinazolin-4-amine has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex quinazoline derivatives.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-iodoquinazolin-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.

Comparison with Similar Compounds

Key Analogues:

Key Observations:

- Electronic and Steric Effects: The cyclohexyl group is a bulky, aliphatic substituent, contrasting with aromatic groups (e.g., 4-methoxybenzyl) in analogues. This steric bulk may reduce binding affinity to kinase active sites compared to planar aromatic amines but could enhance metabolic stability .

- Synthetic Efficiency: Cyclohexylamine’s nucleophilicity is comparable to benzylamines, suggesting similar reaction conditions (e.g., reflux in isopropanol) would yield the target compound with ~85–90% efficiency, aligning with yields for 5b (91.2%) and 5g (95.3%) .

- Molecular Weight and Solubility: The cyclohexyl group increases molecular weight (~372 g/mol) relative to smaller substituents (e.g., cyclopropylmethyl: 326 g/mol) but may improve lipid solubility compared to polar aromatic amines .

Substituent Effects at Position 6 (Halogen/Aryl Groups)

Key Analogues:

Key Observations:

- Iodine vs. Bromine: The iodine atom’s larger atomic radius and weaker C–I bond (vs. C–Br) make it more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups, as demonstrated in for synthesizing 6-arylquinazolines .

- Biological Implications: 6-Iodo derivatives are less explored in kinase inhibition studies compared to brominated analogues. However, bromo-substituted compounds exhibit potent CLK1/CLK4 inhibition (IC₅₀ < 100 nM), suggesting iodine’s electronegativity and size may alter target engagement .

Functionalization at Position 6

- Suzuki Coupling: 6-Iodo derivatives undergo palladium-catalyzed coupling with boronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) to introduce aryl groups, enabling diversification of biological activity .

Q & A

What are the established synthetic routes for N-cyclohexyl-6-iodoquinazolin-4-amine, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves condensation reactions and halogenation strategies . A common approach includes:

- Step 1: Formation of the quinazolin-4-amine core via condensation of 2-aminobenzonitrile derivatives with cyclohexylamine under acidic conditions.

- Step 2: Iodination at the 6-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) .

- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water).

Critical Factors:

- Temperature control during iodination (60–80°C) minimizes side reactions like dehalogenation .

- Catalyst choice impacts regioselectivity; FeCl₃ improves iodine incorporation at the 6-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.